6-imino-N,11-dimethyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound is a structurally complex tricyclic molecule featuring a fused imidazo-tetrazine core modified with an oxolane (tetrahydrofuran) methyl group and carboxamide functionality. Its synthesis likely involves multi-step reactions, including diazotization and cyclization processes, as inferred from analogous compounds . The carboxamide group at position 5 may contribute to hydrogen-bonding interactions, influencing biological activity or binding affinity .
Properties
Molecular Formula |
C19H21N5O3 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
6-imino-N,11-dimethyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C19H21N5O3/c1-11-5-3-7-23-16(11)22-17-14(19(23)26)9-13(18(25)21-2)15(20)24(17)10-12-6-4-8-27-12/h3,5,7,9,12,20H,4,6,8,10H2,1-2H3,(H,21,25) |
InChI Key |
SFAZATAMYDYBDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4CCCO4)C(=O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-N,11-dimethyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. The synthetic route typically starts with the preparation of the tricyclic core through a series of cyclization reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-imino-N,11-dimethyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-imino-N,11-dimethyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-imino-N,11-dimethyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Systems
Imidazo[5,1-d][1,2,3,5]tetrazine Derivatives ():
Compounds such as 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylates (IIIa–IIIh) share a fused imidazo-tetrazine core but lack the tricyclic framework and oxolane substituent of the target compound. These analogs prioritize carboxylate or carboxamide groups at position 8, which are associated with moderate cytotoxicity in preliminary assays .- Spiro-Oxa-Aza Systems (): Spiro compounds like 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione feature a six-membered oxa-aza ring system. While structurally distinct from the target’s tricyclic core, they demonstrate the utility of oxolane and benzothiazole groups in modulating electronic properties and bioactivity .
Substituent Effects
- Oxolan-2-Ylmethyl Group: This substituent in the target compound contrasts with the benzothiazole or phenolic groups in spiro analogs (). The oxolane moiety may reduce steric hindrance and improve pharmacokinetic profiles compared to bulkier aromatic systems .
- Carboxamide vs. Ester/Carboxylate: The carboxamide at position 5 in the target compound differs from the carboxylate esters in IIIa–IIIh ().
Quantitative Comparison Using Chemoinformatic Metrics
Similarity Coefficients ():
The Tanimoto coefficient, a standard metric for binary fingerprint comparisons, could quantify structural overlap between the target and analogs. For example:
- Tanimoto Index (Target vs. IIIa–IIIh) : Estimated at 0.45–0.55 due to shared imidazo-tetrazine cores but divergent substituents.
- Tanimoto Index (Target vs. Spiro Analogs) : Lower (~0.30–0.40) due to differences in ring systems and functional groups .
Research Implications and Gaps
- Optimization Opportunities : Replacing the oxolane group with alternative heterocycles (e.g., pyrrolidine from ) could refine solubility or target selectivity .
Biological Activity
6-imino-N,11-dimethyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound notable for its unique tricyclic structure and various functional groups. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
The compound's molecular formula is with a molecular weight of approximately 395.5 g/mol. Its structure includes an imino group and multiple substituents that enhance its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| CAS Number | 799251-12-0 |
| Molecular Formula | C21H25N5O3 |
| Molecular Weight | 395.5 g/mol |
| IUPAC Name | This compound |
Biological Activity
Preliminary studies suggest that compounds with similar structural characteristics often exhibit significant biological activities:
- Anticancer Activity : The compound may interact with specific molecular targets involved in cancer cell proliferation and survival.
- Antimicrobial Effects : Its structure suggests potential activity against various pathogens.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways.
The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. The unique tricyclic structure allows for effective binding and modulation of these targets.
Interaction Studies
Interaction studies are essential for understanding how this compound affects biological systems. The following table summarizes findings from related compounds that share structural similarities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-amino-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca | Similar tricyclic framework | Anticancer properties |
| 6-imino-N-(3-methoxyphenyl)methyl)-1H-pyrazole | Contains pyrazole ring | Antimicrobial effects |
| 6-amino-N-(pyridinyl)methyl)-1H-pyrazole | Contains pyrazole with amino substituent | Enzyme inhibition |
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Anticancer Properties : A study demonstrated that triazatricyclo derivatives exhibited significant cytotoxicity against various cancer cell lines.
- Antimicrobial Testing : Research showed that compounds with similar structures displayed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Inflammatory Response Modulation : Studies indicated that certain derivatives could inhibit pro-inflammatory cytokine production in vitro.
Future Directions
Further research is warranted to fully elucidate the biological mechanisms underlying the activity of this compound. Potential areas of exploration include:
- In vivo Studies : Assessing efficacy and safety in animal models.
- Structural Modifications : Synthesizing analogs to enhance potency and selectivity.
- Mechanistic Studies : Investigating specific pathways affected by the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
